Dibenzocyclooctyne-polyethylene glycol-5-N-hydroxysuccinimide ester, commonly referred to as DBCO-PEG5-NHS ester, is a bifunctional reagent widely utilized in bioconjugation and drug delivery applications. This compound features a dibenzocyclooctyne group that allows for bioorthogonal reactions with azides, alongside a polyethylene glycol chain that enhances solubility and biocompatibility. The N-hydroxysuccinimide ester functional group facilitates the reaction with primary amines in biomolecules, making it a versatile tool in chemical biology and medicinal chemistry.
This compound is classified as a chemical linker or coupling agent. It falls under the category of polyethylene glycol derivatives, which are often employed in bioconjugation strategies due to their favorable properties such as increased solubility and reduced immunogenicity.
The synthesis of DBCO-PEG5-NHS ester typically involves the following steps:
The synthetic pathway generally includes:
DBCO-PEG5-NHS ester consists of three main components:
The molecular formula of DBCO-PEG5-NHS ester is , indicating its complex structure which supports its functionality in bioconjugation .
Molecular weight: Approximately 675.83 g/mol.
DBCO-PEG5-NHS ester is primarily involved in two types of reactions:
The reaction conditions typically require a mild aqueous environment, where DBCO-PEG5-NHS ester can be utilized effectively without significant side reactions.
The mechanism by which DBCO-PEG5-NHS ester operates involves:
These mechanisms enable precise labeling and conjugation of biomolecules, facilitating targeted drug delivery and imaging applications .
Kinetics of the click reaction are rapid, often occurring within hours at room temperature, which enhances its utility in biological settings.
DBCO-PEG5-NHS ester has numerous scientific applications:
DBCO-PEG5-NHS ester (C~36~H~43~N~3~O~11~, MW 693.74 g/mol, CAS 1378531-80-6/2144395-59-3) is a trifunctional reagent integrating three distinct chemical modules: a bioorthogonal DBCO core, a hydrophilic PEG spacer, and an amine-reactive NHS ester [1] [7]. This molecular architecture enables efficient two-step bioconjugation strategies critical for advanced biomedical research.
The DBCO moiety features a cyclooctyne ring fused to two benzene rings, creating ~18 kcal/mol of ring strain. This strain drives the SPAAC reaction with azides without requiring cytotoxic copper catalysts. The reaction proceeds via a concerted [3+2] cycloaddition, forming a stable 1,2,3-triazole linkage at physiological conditions (pH 7-9, 37°C) with second-order rate constants typically >1 M⁻¹s⁻¹ [1] [4]. Unlike classical CuAAC, SPAAC preserves biological activity by avoiding reactive oxygen species generation and maintaining protein integrity. The DBCO-azide linkage exhibits exceptional chemoselectivity, remaining inert toward cellular nucleophiles (e.g., thiols, amines, alcohols), enabling targeted bioconjugation in complex biological environments like live cells or serum-containing media [3] [9].
The pentaethylene glycol (PEG5) spacer bridges the DBCO and NHS ester groups, comprising five repeating -CH~2~CH~2~O- units (~220 Da). This hydrophilic chain:
Table 1: Comparative Properties of PEG Spacers in DBCO Reagents
PEG Length | Atoms | Approx. Length (Å) | Solubility Enhancement | Steric Shielding Efficiency |
---|---|---|---|---|
PEG0 (None) | 0 | 3.5 | Low | Low |
PEG4 | 16 | 17.2 | Moderate | Moderate |
PEG5 | 22 | 24.7 | High | High |
PEG12 | 50 | 47.5 | Very High | Very High |
The N-hydroxysuccinimide (NHS) ester undergoes nucleophilic acyl substitution with primary amines (ε-amino group of lysine residues or N-termini), forming stable amide bonds. Key characteristics:
DBCO-PEG5-NHS ester emerged through three key innovations:
Commercial availability expanded post-2015 (CAS registration: 2144395-59-3), with current suppliers offering GMP-grade material for therapeutic applications [2] [8]. Recent advances focus on orthogonality with tetrazine ligation and photo-click chemistry for multi-labeling experiments.
Table 2: Historical Development Timeline of DBCO-PEG5-NHS Ester
Year | Innovation | Significance | Commercial Impact |
---|---|---|---|
2003 | First cyclooctyne synthesis | Demonstrated copper-free azide cycloaddition | Research tool commercialization |
2008 | DBCO core optimization | Enhanced reaction kinetics (>10x faster than OCT) | First DBCO-COOH products (Click Chemistry Tools) |
2012 | PEGylated DBCO-NHS reagents | Improved solubility and biocompatibility | Launch of DBCO-PEG~n~-NHS series (n=3-12) |
2015 | CAS registration (2144395-59-3) | Standardization of chemical identity | Multi-vendor availability (BroadPharm, MedChemExpress) |
2020 | GMP manufacturing | Therapeutic applications (ADCs, PROTACs) | cGMP-grade material (BroadPharm) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7